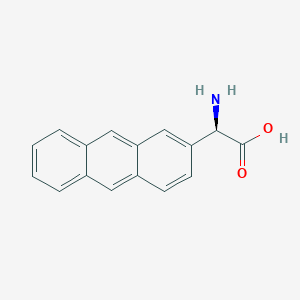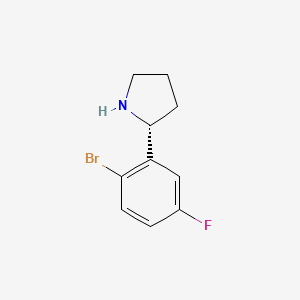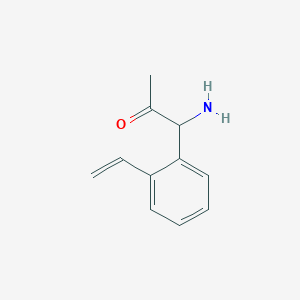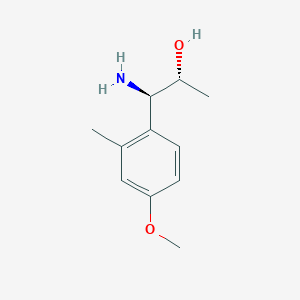
2-Chloro-4-(cyclopentanecarbonyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(cyclopentanecarbonyl)benzonitrile is an organic compound with the molecular formula C₁₃H₁₂ClNO and a molecular weight of 233.70 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a chloro group, a cyclopentanecarbonyl group, and a benzonitrile moiety .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(cyclopentanecarbonyl)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with cyclopentanecarbonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions
2-Chloro-4-(cyclopentanecarbonyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation Reactions: The cyclopentanecarbonyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., LiAlH₄, H₂/Pd-C), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃), solvents (e.g., acetone, water).
Major Products Formed
Substitution: Substituted benzonitriles.
Reduction: Amines.
Oxidation: Carboxylic acids.
科学的研究の応用
2-Chloro-4-(cyclopentanecarbonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-4-(cyclopentanecarbonyl)benzonitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chloro group can participate in electrophilic interactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. The cyclopentanecarbonyl group can also influence the compound’s overall conformation and binding affinity .
類似化合物との比較
Similar Compounds
2-Chlorobenzonitrile: Lacks the cyclopentanecarbonyl group, making it less complex and potentially less versatile in certain applications.
4-Chlorobenzonitrile: Another isomer with the chloro group in a different position, affecting its reactivity and properties.
Uniqueness
2-Chloro-4-(cyclopentanecarbonyl)benzonitrile is unique due to the presence of the cyclopentanecarbonyl group, which imparts distinct chemical and physical properties.
特性
分子式 |
C13H12ClNO |
|---|---|
分子量 |
233.69 g/mol |
IUPAC名 |
2-chloro-4-(cyclopentanecarbonyl)benzonitrile |
InChI |
InChI=1S/C13H12ClNO/c14-12-7-10(5-6-11(12)8-15)13(16)9-3-1-2-4-9/h5-7,9H,1-4H2 |
InChIキー |
DCSJLDVWFNFUCN-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C(=O)C2=CC(=C(C=C2)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


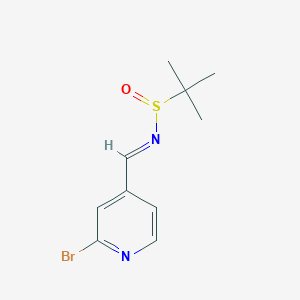
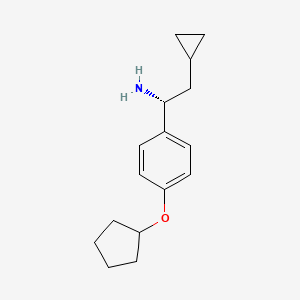
![Methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13047899.png)
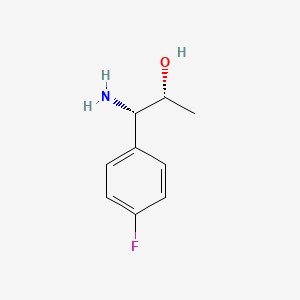
![4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13047907.png)

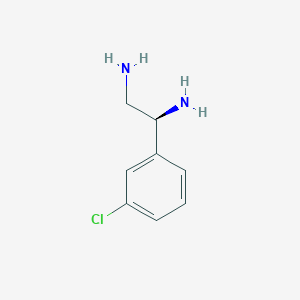

![Ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13047927.png)
